1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- is a compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring This specific compound is characterized by the presence of a diethylamino group and a hydroxypropyl group attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- can be achieved through several synthetic routes. One common method involves the cyclization of benzyl azides with α-aryldiazoesters under Rhodium (III) catalysis. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of the intermediate imino esters .
Another approach involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, also under Rhodium (III) catalysis. This method enables efficient dechlorinative and dephosphonative access to isoindoles .
Industrial Production Methods
Industrial production of isoindoles, including 1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]-, often involves large-scale cyclization reactions using metal catalysts such as Rhodium or Palladium. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoindoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or hydroxypropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroisoindoles, and various substituted isoindoles, depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anthelmintic, and insecticidal activities.
Medicine: Explored for its potential as a thrombin inhibitor and anticancer agent.
Industry: Utilized in material science for the development of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- involves its interaction with specific molecular targets and pathways. For instance, as a thrombin inhibitor, the compound binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . In anticancer applications, the compound may interfere with cell proliferation pathways, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole, 2,3-dihydro-:
1H-Indole, 2,3-dihydro-:
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino and hydroxypropyl groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62457-37-8 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-[3-(diethylamino)-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-16(4-2)9-11(18)10-17-14(19)12-7-5-6-8-13(12)15(17)20/h5-8,11,18H,3-4,9-10H2,1-2H3 |
InChI Key |
HJKDYNQYSVHBRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN1C(=O)C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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